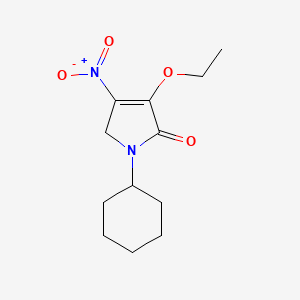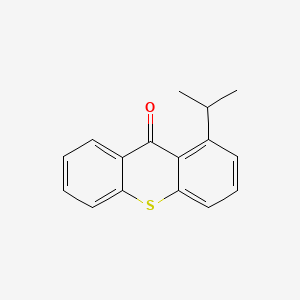
Isopropylthioxanthone
Vue d'ensemble
Description
Isopropylthioxanthone is a chemical compound with the molecular formula C16H14OS. It is commonly used as a photoinitiator in printing and UV-cured inks for food packaging materials . This compound is known for its ability to initiate polymerization reactions upon exposure to light, making it valuable in various industrial applications.
Applications De Recherche Scientifique
Isopropylthioxanthone has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the creation of polymers with specific properties.
Biology: It serves as a fluorescent probe in DNA studies due to its photophysical properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is widely used in the production of UV-cured inks, coatings, and adhesives
Mécanisme D'action
Target of Action
Isopropylthioxanthone primarily targets the photochemical reactions in organic compounds . It is used as a photoinitiator in various applications, including UV-curable inks for packaging materials . The compound’s role is to initiate a chemical reaction when exposed to light, particularly in the context of polymerization reactions .
Mode of Action
The mode of action of this compound involves the absorption of light, which leads to its excitation . Upon light irradiation, this compound’s excited triplet state undergoes reduction to form a corresponding radical anion . This radical anion can then reduce other species, such as nickel (II) species, to their zero oxidation state, regenerating this compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve photochemical reactions . These reactions are part of the broader field of photochemistry, which studies the chemical effects of light. This compound, as a photoinitiator, plays a crucial role in these reactions by initiating the process upon light absorption .
Pharmacokinetics
It’s known that the compound is used in uv-curable inks for food packaging materials, raising concerns about its potential migration into food .
Result of Action
The result of this compound’s action is the initiation of photochemical reactions, leading to various downstream effects such as the polymerization of certain compounds . In the context of its use as a photoinitiator in UV-curable inks, this leads to the curing (hardening) of the ink .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Light is necessary for the compound to become excited and initiate photochemical reactions . Additionally, the compound’s migration potential from printed packaging into food is affected by factors like the chemistry of the food and packaging material, storage time, and packaging size .
Analyse Biochimique
Biochemical Properties
Isopropylthioxanthone plays a crucial role in biochemical reactions, primarily as a photoinitiator. It interacts with various enzymes, proteins, and other biomolecules to facilitate polymerization processes. For instance, this compound can interact with enzymes involved in the photochemical reactions, such as peroxidases and oxidases, by transferring energy absorbed from light to these enzymes, thereby activating them. This interaction is essential for initiating and propagating polymerization reactions in the presence of light .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb light and transfer the energy to other molecules. This process, known as photoinitiation, involves the excitation of this compound to a higher energy state upon light absorption. The excited this compound can then interact with biomolecules, such as DNA and proteins, leading to various biochemical effects. For instance, it can bind to specific sites on enzymes, either inhibiting or activating their activity, and can also induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under prolonged exposure to light, leading to a decrease in its photoinitiating activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, while at higher doses, it can induce adverse effects such as liver toxicity and endocrine disruption. Studies have shown that high doses of this compound can lead to alterations in hormone levels and liver enzyme activity, indicating potential toxic effects at elevated concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound are essential for its detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of this compound within cells is crucial for its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and energy production .
Méthodes De Préparation
The preparation of isopropylthioxanthone can be achieved through several synthetic routes:
-
Solid Super-Acid Catalysis: : One method involves reacting benzoic acid with cumene and sulfur using a solid super-acid as a catalyst at temperatures ranging from 80 to 150 degrees Celsius. After the reaction is complete, the mixture is cooled, and toluene is added for extraction. The product is then purified using silica gel column chromatography .
-
Diazotization and Condensation Etherification: : Another method involves a diazotization reaction using anthranilic acid, inorganic acid, and sodium nitrite in water at low temperatures (0-5 degrees Celsius). This is followed by a condensation etherification reaction with 4-isopropylthiophenol and the diazonium salt. The final step involves dehydration cyclization in concentrated sulfuric acid .
Analyse Des Réactions Chimiques
Isopropylthioxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly in the aromatic ring, to form various substituted thioxanthone derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Isopropylthioxanthone is compared with other similar compounds such as thioxanthone and xanthone:
Xanthone: Xanthone is another photoinitiator but lacks the sulfur atom present in thioxanthone and this compound.
This compound’s unique combination of properties, including its ability to initiate polymerization under mild conditions, sets it apart from these similar compounds.
Propriétés
IUPAC Name |
1-propan-2-ylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-5-9-14-15(11)16(17)12-6-3-4-8-13(12)18-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSHDNOAYSSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430818 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75081-21-9 | |
| Record name | Isopropylthioxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Thioxanthen-9-one, (1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


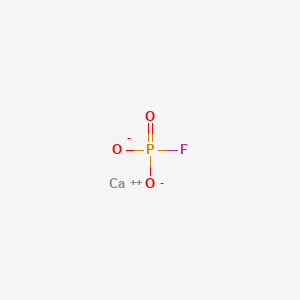
![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)
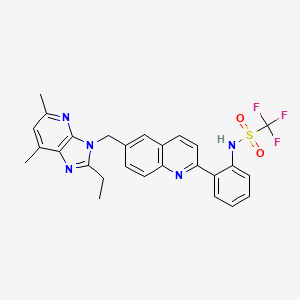
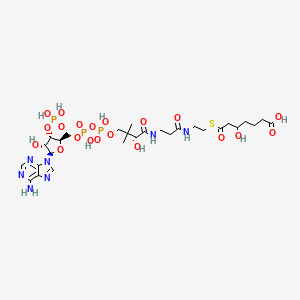
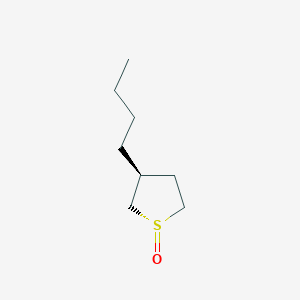
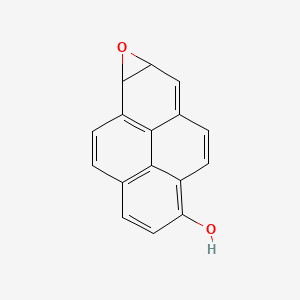
![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)
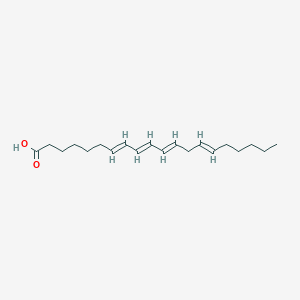
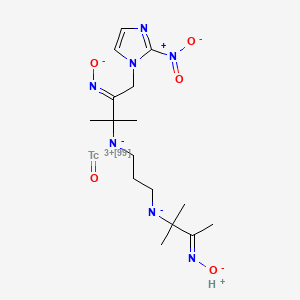
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)
![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)
